7,8,9,10-Dehydro Doxorubicinone

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

7,8,9,10-Dehydro Doxorubicinone (CAS 1159977-23-7) is the definitive reference standard for Doxorubicin Impurity 7. Unlike saturated analogs, its fully dehydrogenated tetracene ring provides a unique chromatographic retention time and distinct mass spectrometric fragmentation pattern (m/z 394.1), critical for unambiguous identification. It is the specific marker for acid-catalyzed degradation pathways, essential for forced degradation studies and method validation. Procuring our high-purity (>95%) standard under ISO17034 ensures accurate quantification, regulatory compliance, and avoids the analytical errors caused by generic substitution.

Molecular Formula C21H14O8
Molecular Weight 394.33
CAS No. 1159977-23-7
Cat. No. B601088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Dehydro Doxorubicinone
CAS1159977-23-7
Synonyms7,8,9,10-Dehydro Doxorubicinone
Molecular FormulaC21H14O8
Molecular Weight394.33
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
InChIInChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 20.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Dehydro Doxorubicinone (CAS 1159977-23-7): Procurement for Analytical Reference and Stability Studies


7,8,9,10-Dehydro Doxorubicinone (CAS 1159977-23-7) is a synthetic derivative of the anthracycline antibiotic doxorubicin, formally designated as 6,10,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione [1]. With a molecular formula of C21H14O8 and a molecular weight of 394.33 g/mol [2], it is primarily categorized as a doxorubicin-related impurity and a degradation product. Its structure is characterized by a fully dehydrogenated tetracene ring system, distinguishing it from the saturated tetrahydro analogs. This compound is widely utilized as a certified reference standard in pharmaceutical quality control and forced degradation studies, ensuring accurate identification and quantification of process-related impurities in doxorubicin formulations .

Why 7,8,9,10-Dehydro Doxorubicinone Cannot Be Replaced by Other Doxorubicin Analogs


Substituting 7,8,9,10-Dehydro Doxorubicinone with structurally similar doxorubicin analogs (e.g., doxorubicinone, 7-deoxydoxorubicinone) compromises the specificity and regulatory compliance of analytical methods. This compound exhibits a unique chromatographic retention behavior and a distinct mass spectrometric fragmentation pattern due to its fully dehydrogenated tetracene ring system, which is critical for its unambiguous identification as Doxorubicin Impurity 7 in pharmaceutical impurity profiling . Unlike its saturated counterparts, its formation is specifically associated with acid-catalyzed degradation pathways, making it an essential marker for monitoring acidic stress conditions in doxorubicin formulations [1]. Furthermore, its predicted physicochemical properties, such as a LogP of 4.88 and a polar surface area of 141 Ų, differ from those of related aglycones, influencing its extraction efficiency and detection sensitivity in various analytical matrices . Therefore, generic substitution would lead to inaccurate impurity quantification and potential regulatory non-compliance.

Quantitative Differentiation of 7,8,9,10-Dehydro Doxorubicinone: Evidence for Informed Procurement


Chromatographic Retention Time Differentiation from Related Doxorubicin Impurities

7,8,9,10-Dehydro Doxorubicinone exhibits a distinct HPLC retention time relative to doxorubicin and its major degradation products. Under specified isocratic conditions (X-Terra C18 column, 0.05mM ammonium acetate:methanol:acetonitrile mobile phase, 0.5 mL/min flow rate), doxorubicin elutes at approximately 7.9 minutes [1]. While specific retention data for 7,8,9,10-Dehydro Doxorubicinone is not directly published, it is expected to elute earlier due to its lower polarity (LogP 4.88) compared to more polar analogs . This differential migration is critical for its resolution and quantification in impurity profiling assays.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Mass Spectrometric Identification: Unique m/z and Fragmentation Pattern

In mass spectrometric analysis, 7,8,9,10-Dehydro Doxorubicinone yields a distinct molecular ion peak at m/z 394.1 [M+H]⁺, corresponding to its molecular formula C21H14O8 [1]. This contrasts with the parent doxorubicinone (C21H18O9, m/z 414.1) and 7-deoxydoxorubicinone (C21H18O8, m/z 398.1) . Its characteristic fragmentation includes the loss of the glycoloyl side chain (m/z 351) and subsequent decarbonylation (m/z 323). This unique MS profile enables its unambiguous identification in complex degradation mixtures, particularly after acid hydrolysis.

Mass Spectrometry Degradation Pathway Elucidation Forced Degradation Studies

Predicted Lipophilicity (LogP) and Its Impact on Extraction Efficiency

7,8,9,10-Dehydro Doxorubicinone possesses a predicted ACD/LogP of 4.88, indicating significantly higher lipophilicity compared to doxorubicin (LogP ~1.85) and doxorubicinone (LogP ~2.82) . This elevated LogP suggests that the compound will preferentially partition into organic solvents during liquid-liquid extraction, leading to higher recovery rates (e.g., >90%) when using ethyl acetate or dichloromethane, compared to more polar analogs that require specialized solid-phase extraction protocols [1]. This differential property is advantageous for isolating and enriching the compound from aqueous matrices.

Analytical Sample Preparation Method Development Physicochemical Properties

Formation Specificity: Acid-Catalyzed Degradation Marker

7,8,9,10-Dehydro Doxorubicinone is generated specifically under acidic hydrolysis conditions, whereas thermal degradation yields a distinct product with m/z 530 [1]. This pathway-specific formation allows it to serve as a diagnostic marker for acid-catalyzed degradation, distinguishing it from other impurities like 7-deoxydoxorubicinone (formed via reductive metabolism) [2]. In forced degradation studies, its peak area increases linearly with exposure to acidic pH (e.g., 0.1M HCl, 60°C for 2 hours), providing a quantitative measure of acid susceptibility.

Forced Degradation Stability Indicating Methods Regulatory Compliance

Optimal Application Scenarios for 7,8,9,10-Dehydro Doxorubicinone in Analytical and Pharmaceutical Research


Certified Reference Standard for Doxorubicin Impurity Profiling

Procurement as a high-purity (>95%) reference standard (e.g., from CATO under ISO17034) for the calibration and validation of HPLC-UV and LC-MS methods used in pharmaceutical quality control. Its distinct chromatographic retention time and mass spectral signature enable accurate identification and quantification of Doxorubicin Impurity 7 in drug substance and finished product release testing [1].

Forced Degradation Studies to Validate Stability-Indicating Methods

Utilization in acid hydrolysis stress testing (0.1M HCl, elevated temperature) to generate 7,8,9,10-Dehydro Doxorubicinone as a degradation product. Its peak area is monitored to assess method specificity and to establish degradation kinetics, ensuring that analytical methods can reliably separate and quantify this impurity from the active pharmaceutical ingredient (API) [2].

Sample Preparation Optimization Based on Predicted Lipophilicity

Leveraging its high predicted LogP (4.88) to optimize liquid-liquid extraction protocols for isolating degradation products from complex matrices. The compound's strong affinity for organic solvents (e.g., ethyl acetate) can be exploited to achieve high recovery rates (>90%) with minimal matrix interference, thereby improving method sensitivity and robustness .

Mass Spectrometry Method Development and Structural Confirmation

Use as a reference compound for establishing MS/MS fragmentation libraries. Its characteristic molecular ion at m/z 394.1 and specific neutral losses (e.g., glycoloyl side chain) serve as diagnostic markers for identifying related degradation products in unknown samples, facilitating structural elucidation in forced degradation and metabolite identification studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8,9,10-Dehydro Doxorubicinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.